
(4-n-Butyloxy-3-chlorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-n-butyloxy-3-chlorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-butyloxy-3-chlorophenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3-chlorophenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-n-butyloxy-3-chlorophenyl) bromide+Zn→(4-n-butyloxy-3-chlorophenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(4-n-butyloxy-3-chlorophenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution reactions: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction reactions: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-n-butyloxy-3-chlorophenyl)zinc bromide is used as a reagent for forming carbon-carbon bonds in complex organic synthesis. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, it is employed in the synthesis of drug candidates, enabling the creation of novel therapeutic agents.
Industry
Industrially, this compound is used in the production of fine chemicals, polymers, and materials science applications.
Mechanism of Action
The mechanism of action of (4-n-butyloxy-3-chlorophenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the carbon atom, enhancing its nucleophilicity and facilitating the attack on electrophiles. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4-n-butylphenyl)zinc bromide
- (3-chlorophenyl)zinc bromide
- (4-methoxyphenyl)zinc bromide
Uniqueness
(4-n-butyloxy-3-chlorophenyl)zinc bromide is unique due to the presence of both butyloxy and chloro substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H12BrClOZn |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-2-chlorobenzene-4-ide |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-7-5-4-6-9(10)11;;/h5-7H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LKWFVZHEWNCQOT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


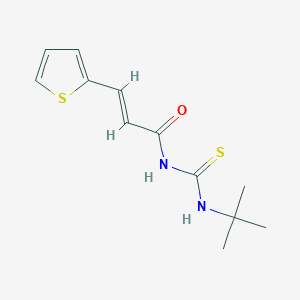
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
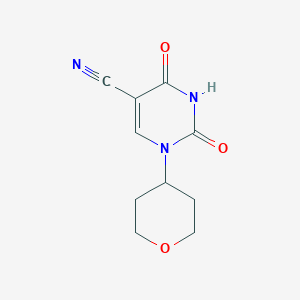


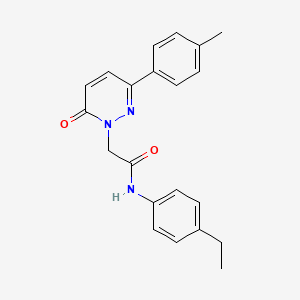
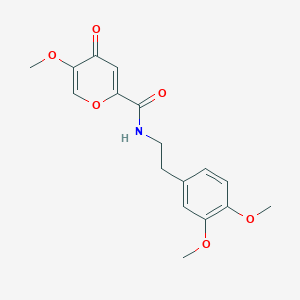


![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
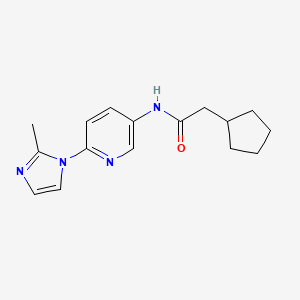
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
